molecular formula C13H17NO B2913277 1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone CAS No. 2411262-48-9

1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone

Cat. No.: B2913277
CAS No.: 2411262-48-9
M. Wt: 203.285
InChI Key: SFTQGLNWVFADNB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-methylphenylacetic acid (or its ester) with pyrrolidine in the presence of an appropriate reagent. The reaction proceeds through an acylation process, resulting in the formation of the ketone group. Detailed synthetic routes and conditions can be found in relevant literature .

Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

A study by Balderson et al. (2007) characterized compounds related to "1-[1-(2-Methylphenyl)pyrrolidin-3-yl]ethanone," focusing on their hydrogen-bonding patterns. These compounds demonstrate bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. Such hydrogen-bonding patterns are crucial for understanding the molecular assembly and crystal packing of these compounds, which can be applied in designing materials with specific properties (Balderson, Fernandes, Michael, & Perry, 2007).

Schiff Bases as Corrosion Inhibitors

Hegazy et al. (2012) evaluated the corrosion inhibition efficiency of several Schiff bases, including structures analogous to "this compound," for carbon steel in hydrochloric acid. Their findings suggest that these compounds act as mixed (cathodic/anodic) inhibitors, with their efficiency correlated to chemical structures. Such studies highlight the application of these compounds in corrosion protection, contributing to materials science and engineering (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).

Organocatalytic Synthesis for Medicinal Chemistry

The synthesis of spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, as researched by Chen et al. (2009), offers a pathway to compounds with significant biological activities. This study's methodologies provide a foundation for synthesizing a variety of biologically active molecules, including derivatives of "this compound," for potential use in medicinal chemistry (Chen, Wei, Luo, Xiao, & Gong, 2009).

Synthesis and Antimicrobial Activity

Salimon et al. (2011) synthesized and evaluated the antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, showcasing the antimicrobial potential of compounds structurally related to "this compound." This study demonstrates the utility of such compounds in developing new antimicrobial agents, underlining their significance in pharmaceutical research (Salimon, Salih, & Hussien, 2011).

Properties

IUPAC Name

1-[1-(2-methylphenyl)pyrrolidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-5-3-4-6-13(10)14-8-7-12(9-14)11(2)15/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTQGLNWVFADNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCC(C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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